molecular formula C27H32N2O3 B2762805 1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol CAS No. 347370-13-2

1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol

Cat. No. B2762805
CAS RN: 347370-13-2
M. Wt: 432.564
InChI Key: HPKOJUGXENTGRX-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol, also known as BRL 37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in 1988 by GlaxoSmithKline and has since been used in scientific research to understand its mechanism of action and potential therapeutic applications. In

Scientific Research Applications

Synthesis and Structural Analysis

The compound, part of a broader class of heterocyclic compounds, has been synthesized and structurally analyzed for potential medical applications. Specifically, it has been examined for anti-bone cancer activity through in vitro studies against human bone cancer cell lines and molecular docking to predict antiviral activity, demonstrating significant potential in cancer treatment research (G. Lv et al., 2019). Additionally, the compound's structure has been detailed through single crystal X-ray diffraction, providing a basis for understanding its biological interactions (K. Okamoto et al., 1993).

Antidepressant and Anxiolytic Potential

Compounds with structural similarities have been evaluated for their antidepressant activities, suggesting the potential of this specific compound in psychiatric treatment research. Notably, analogs have shown fluoxetine-like antireserpine and anorexigenic activity, indicating their relevance in exploring new antidepressants beyond SSRIs (S. Kiran Kumar et al., 2004). Furthermore, the exploration of 1,4-substituted piperazine derivatives for alpha-adrenoceptor affinity presents a promising direction for developing new anxiolytic drugs (H. Marona et al., 2011).

Antimicrobial Activities

Research into novel triazole derivatives, including those structurally related to the compound , has uncovered significant antimicrobial properties. This indicates the compound's potential utility in developing new antimicrobial agents, contributing to the fight against drug-resistant microorganisms (H. Bektaş et al., 2007).

Material Science Applications

Beyond biomedical applications, related compounds have been investigated in material science, particularly in enhancing the reactivity of molecules for benzoxazine ring formation, suggesting potential use in advanced material synthesis (Acerina Trejo-Machin et al., 2017).

properties

IUPAC Name

1-[4-(4-methylphenyl)piperazin-1-yl]-3-(4-phenylmethoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O3/c1-22-7-9-24(10-8-22)29-17-15-28(16-18-29)19-25(30)21-32-27-13-11-26(12-14-27)31-20-23-5-3-2-4-6-23/h2-14,25,30H,15-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKOJUGXENTGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol

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